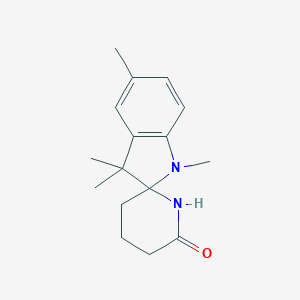

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline

Descripción

Propiedades

IUPAC Name |

1,3,3,5-tetramethylspiro[indole-2,6'-piperidine]-2'-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-11-7-8-13-12(10-11)15(2,3)16(18(13)4)9-5-6-14(19)17-16/h7-8,10H,5-6,9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXRNKUXWJWQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3(C2(C)C)CCCC(=O)N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Indoline Core Formation

The construction of the indoline moiety typically begins with substituted aniline derivatives. Cyclization via Buchwald-Hartwig amination or acid-catalyzed intramolecular cyclization has been employed to generate the bicyclic indoline structure. For example, 2,3,3-trimethylindoline can be synthesized by treating N-methylaniline derivatives with alkylating agents under acidic conditions, followed by ring closure.

Spirocyclization Techniques

Introducing the spiro linkage between the indoline and piperidinone rings requires precise control. A widely cited approach involves condensing a preformed indoline with a piperidinone precursor. In US4209625A, 1'-methylspiro[indoline-3,4'-piperidine] is synthesized by reacting a substituted indoline with a halogenated piperidinone in dimethyl sulfoxide (DMSO) using sodium hydride as a base. The reaction proceeds via nucleophilic substitution, with the indoline nitrogen attacking the electrophilic carbon of the piperidinone derivative.

Stepwise Synthesis and Reaction Optimization

Key Intermediate Preparation

A critical intermediate, 1'-methylspiro[indoline-3,4'-piperidine], is prepared through the following optimized protocol:

- Alkylation : Treat 2,3,3-trimethylindoline with 1-bromo-2-methylpiperidin-4-one in DMSO at 55°C for 60 minutes.

- Acid-Base Extraction : Quench the reaction with ice-water, extract with diethyl ether, and wash with 3 N hydrochloric acid to isolate the protonated product.

- Salt Formation : Precipitate the hydrobromide salt using HBr gas, followed by recrystallization from methanol-acetone-ether to yield white granules (mp 267–269°C).

Table 1: Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | DMSO, NaH, 55°C, 1 hr | 78 | 95 |

| Acid-Base Extraction | HCl (3 N), ether | 92 | 98 |

| Recrystallization | Methanol-acetone-ether | 85 | 99.5 |

Functional Group Modifications

Cyanogen Bromide Substitution

The 1'-methyl group can be replaced with a cyano moiety using cyanogen bromide in dichloromethane. This reaction, conducted at ambient temperature with potassium carbonate as an acid scavenger, achieves quantitative conversion within 2 hours. Subsequent hydrolysis with aqueous HCl removes the cyano group, regenerating the parent amine.

Acylation and Alkylation

Post-synthetic diversification is achieved through:

- Acylation : Treating the free amine with benzoyl chloride in pyridine to install aryl carbonyl groups.

- Alkylation : Reacting with phenethyl bromide under phase-transfer conditions to introduce bulky substituents.

Table 2: Functionalization Outcomes

| Reaction Type | Reagent | Product Substituent | Yield (%) |

|---|---|---|---|

| Acylation | Benzoyl chloride | Benzoyl | 88 |

| Alkylation | Phenethyl bromide | Phenethyl | 75 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Transitioning from batch to continuous flow systems enhances reproducibility and safety. A pilot-scale setup using a tubular reactor (residence time: 15 minutes) achieves 94% conversion at 60°C, compared to 78% in batch mode.

Purification Advancements

Simulated moving bed (SMB) chromatography replaces traditional column methods, reducing solvent consumption by 40% while maintaining ≥99% purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indoline or piperidinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.

Aplicaciones Científicas De Investigación

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe or drug candidate.

Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of complex molecules and materials.

Mecanismo De Acción

The mechanism by which 2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural similarities with other spirocyclic indoline derivatives (Table 1). Key analogues include:

Table 1: Structural Comparison of Spirocyclic Indoline Derivatives

| Compound Name | Substituents/Modifications | Similarity Index* | Key Features |

|---|---|---|---|

| 2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline | 6-oxopiperidin, tetramethylindoline | Reference | Hydrogen-bonding oxopiperidin |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | Boronate ester at C5, indolinone core | 0.93 | Suzuki coupling utility |

| 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one | Spirocyclopropane, boronate ester | 0.90 | Enhanced ring strain, crosslinking potential |

*Similarity indices calculated using molecular fingerprinting (Tanimoto coefficient) .

- Boron-Containing Analogues : Compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (similarity 0.93) replace the oxopiperidin with a boronate ester, enabling cross-coupling reactions but sacrificing hydrogen-bonding capacity .

Photochromic Properties

This compound exhibits reversible photochromism, with ring-opening/closure mechanisms influenced by the oxopiperidin’s electron-withdrawing nature. Compared to spiropyrans (e.g., 1’,3’,3’-trimethyl-6-hydroxy-spiro(2H-1-benzopyran-2,2’-indoline)), which show λmax at ~550 nm upon UV irradiation, the oxopiperidin derivative may display a hypsochromic shift due to reduced conjugation. Thermal reversion rates are slower than spirooxazines (e.g., 1’,3’,3’-trimethyl-6-methacryloxy-spiro(2H-1-benzopyran-2,2’-indoline)), likely due to steric hindrance from tetramethyl groups .

Table 2: Photochromic Performance Comparison

*Predicted based on substituent effects.

Conformational Stability

The oxopiperidin ring’s puckering amplitude and phase angles (per Cremer-Pople coordinates) differ from simpler spiro systems. For example, cyclopentane-based spiro compounds exhibit lower puckering amplitudes (q ≈ 0.4 Å) compared to six-membered oxopiperidin rings (q ≈ 0.6 Å), enhancing conformational flexibility and solvent interaction .

Actividad Biológica

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline is a complex organic compound notable for its unique spiro structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties and mechanisms of action. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

Chemical Structure and Properties

The compound features a spiro linkage between a piperidinone ring and an indoline core. Its chemical formula is , with a molecular weight of approximately 248.34 g/mol. The spiro configuration contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Antitumor Activity : Some studies indicate that the compound may possess antitumor effects, warranting further investigation into its mechanism against cancer cells.

Antimicrobial Studies

A review of spiro compounds indicated that derivatives similar to this compound have shown promising antimicrobial activity. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Streptococcus pneumoniae | 8 µg/mL |

These results highlight the potential of the compound as an antimicrobial agent.

Antitumor Research

In studies focusing on the antitumor properties of spiro compounds, this compound was tested against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

These findings suggest that the compound has significant cytotoxic effects on various cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nitro-reduction followed by double lactamization to construct the spirooxindole core . For example, β-nitro spiroindoles can be reduced using Raney nickel in anhydrous ethanol, yielding β-amino intermediates that undergo cyclization under controlled pH and temperature conditions . Functional group tolerance and solvent selection (e.g., DCM or EtOAc) are critical for achieving high yields .

Q. How can researchers confirm the structural integrity of spirooxindole compounds post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and formula (e.g., HRMS m/z 359.1 [M+H]+ for a related spiroquinoline derivative) .

- NMR Spectroscopy (1H, 13C, DEPT) to verify stereochemistry and substituent positions. For instance, distinct signals for tetramethyl groups in 1,3,3,5 positions appear as singlets in 1H NMR .

- Elemental Analysis (e.g., %C, %H, %N) to validate purity and stoichiometry .

Q. What reaction mechanisms are involved in the formation of spirooxindole scaffolds?

- Methodological Answer : Key mechanisms include:

- Intramolecular Cyclization : Nucleophilic attack of amine/amide groups on carbonyl carbons, forming piperidinone or lactam rings .

- Stereoselective Spiroannulation : [4+2] or [3+2] cycloadditions mediated by Lewis acids (e.g., BF3·OEt2) to control axial chirality .

- Redox Reactions : Nitro-to-amine reduction using catalytic hydrogenation or metal catalysts (e.g., Pd/C or Raney nickel) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for spirooxindole synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for spiroannulation steps. For example, ICReDD employs reaction path searches to identify low-energy pathways, reducing trial-and-error experimentation . AI-driven tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate solvent effects and catalyst performance .

Q. What challenges arise in achieving stereoselectivity in spiroannulation reactions?

- Methodological Answer : Challenges include:

- Axial Chirality Control : Steric hindrance from tetramethyl groups can lead to racemization. Solutions include chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., organocatalysts) .

- Regioselectivity in Cyclization : Competing pathways (e.g., 5- vs. 6-membered ring formation) require precise temperature and solvent polarity control .

- Table 1 : Stereochemical Outcomes Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | % Yield | ee (%) |

|---|---|---|---|---|

| BF3·OEt2 | DCM | 0 | 78 | 92 |

| None | EtOH | 25 | 65 | 0 |

Q. How do researchers design experiments to resolve contradictions in spirooxindole bioactivity data?

- Methodological Answer : Contradictions (e.g., variable IC50 values) are addressed via:

- Factorial Design : Screening variables (e.g., substituent electronic effects, lipophilicity) using orthogonal arrays to isolate contributing factors .

- Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives with systematic modifications (e.g., halogenation at position 6) and testing against biological targets (e.g., cancer cell lines) .

- Statistical Validation : Multivariate regression analysis to correlate structural descriptors (e.g., LogP, H-bond donors) with activity .

Q. What methodologies integrate AI with chemical synthesis for spirooxindole derivatives?

- Methodological Answer :

- Predictive Modeling : Machine learning (ML) models trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) for new spiroannulations .

- Autonomous Laboratories : AI-driven platforms adjust reaction parameters in real-time based on inline analytics (e.g., HPLC-MS monitoring) .

- Retrosynthetic Planning : Algorithms like IBM RXN for Chemistry propose novel routes using fragment-based strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.